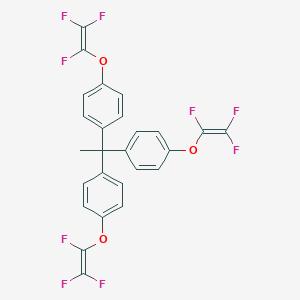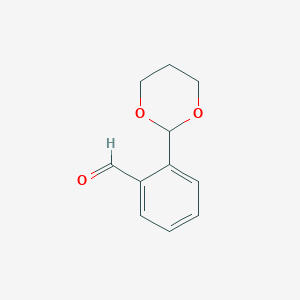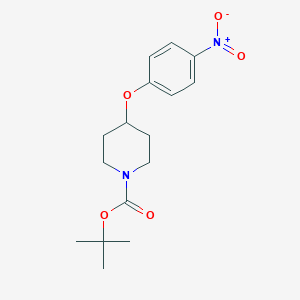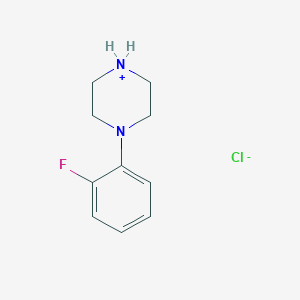
Acide 3-bromo-4-méthylphénylboronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-methylphenylboronic acid: is an organoboron compound with the molecular formula C7H8BBrO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the third position and a methyl group at the fourth position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Applications De Recherche Scientifique
Chemistry: 3-Bromo-4-methylphenylboronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. It is a valuable building block for the synthesis of complex organic molecules .
Biology and Medicine: In medicinal chemistry, boronic acids, including 3-Bromo-4-methylphenylboronic acid, are explored for their potential as enzyme inhibitors. They can inhibit serine proteases and other enzymes, making them useful in drug discovery and development .
Industry: This compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with specific properties .
Mécanisme D'action
Target of Action
3-Bromo-4-methylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in organic molecules that are involved in the SM coupling .
Mode of Action
The mode of action of 3-Bromo-4-methylphenylboronic acid involves its interaction with a palladium catalyst in the SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the 3-Bromo-4-methylphenylboronic acid, which acts as a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction, in which 3-Bromo-4-methylphenylboronic acid is used, is a key process in the synthesis of various organic compounds . It is part of the broader field of transition metal-catalyzed carbon-carbon bond-forming reactions, which play a crucial role in organic synthesis .
Result of Action
The result of the action of 3-Bromo-4-methylphenylboronic acid in the SM coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Analyse Biochimique
Biochemical Properties
3-Bromo-4-methylphenylboronic acid is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Cellular Effects
The cellular effects of 3-Bromo-4-methylphenylboronic acid are not well-documented in the literature. Boronic acids, in general, are known to interact with various cellular components and processes. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3-Bromo-4-methylphenylboronic acid primarily involves its role in the Suzuki–Miyaura coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Bromo-4-methylphenylboronic acid in laboratory settings are not well-documented in the literature. Boronic acids are generally stable under a variety of conditions, making them suitable for use in various laboratory applications .
Metabolic Pathways
The specific metabolic pathways involving 3-Bromo-4-methylphenylboronic acid are not well-documented in the literature. Boronic acids are known to participate in various biochemical reactions, including the Suzuki–Miyaura coupling reaction .
Transport and Distribution
Subcellular Localization
The subcellular localization of 3-Bromo-4-methylphenylboronic acid is not well-documented in the literature. The localization of boronic acids within cells can be influenced by various factors, including their chemical properties and interactions with other cellular components .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Bromo-4-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-bromo-4-methylphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of 3-Bromo-4-methylphenylboronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reactants and conditions. In Suzuki-Miyaura coupling, the product is typically a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the bromine and methyl substituents, making it less reactive in certain coupling reactions.
4-Methylphenylboronic Acid: Lacks the bromine substituent, affecting its reactivity and selectivity.
3-Bromophenylboronic Acid: Lacks the methyl substituent, influencing its steric and electronic properties.
Uniqueness: 3-Bromo-4-methylphenylboronic acid’s unique combination of bromine and methyl substituents enhances its reactivity and selectivity in various organic reactions. This makes it a valuable reagent in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries .
Propriétés
IUPAC Name |
(3-bromo-4-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBESRPDPCSIDEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631276 |
Source


|
| Record name | (3-Bromo-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.85 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312765-69-7 |
Source


|
| Record name | (3-Bromo-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[a]phenalen-3-one](/img/structure/B163240.png)












